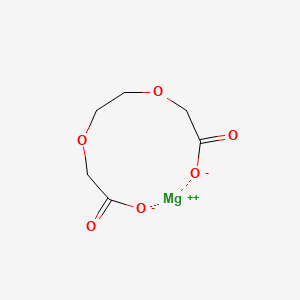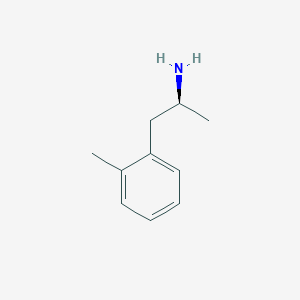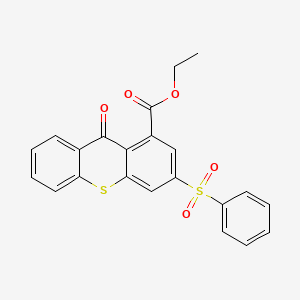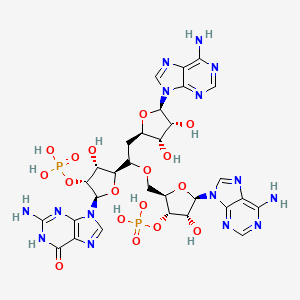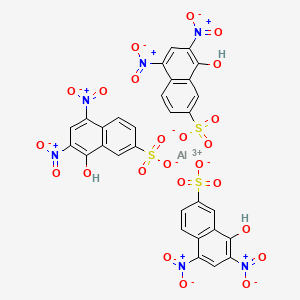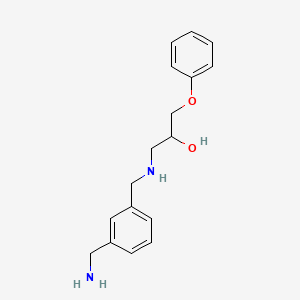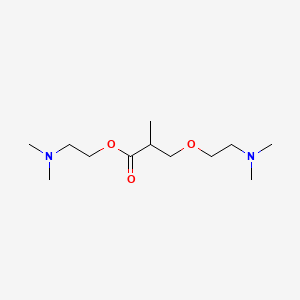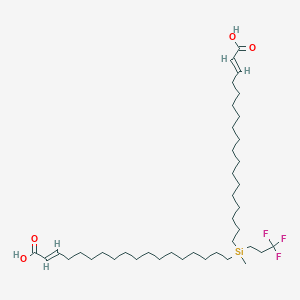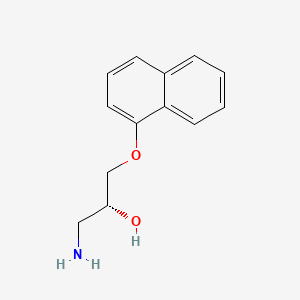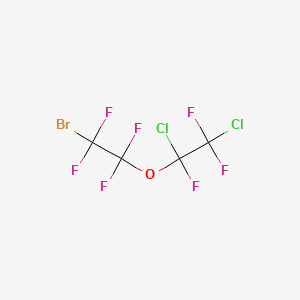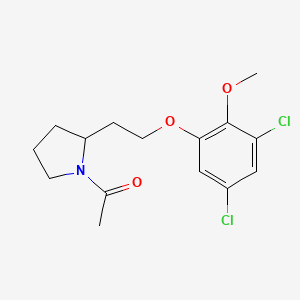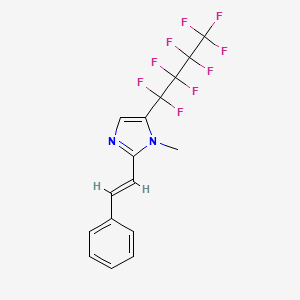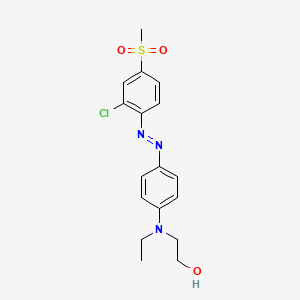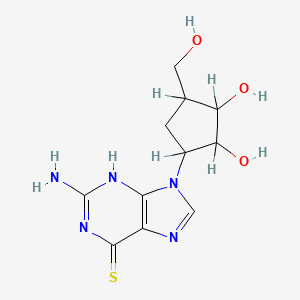
9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives and specific reagents that introduce the thione and amino groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce amino groups.
Thionation reactions: using reagents like phosphorus pentasulfide (P2S5) to convert carbonyl groups to thione groups.
Cyclization reactions: to form the cyclopentyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, chromatography, and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, purine derivatives are essential for studying nucleic acids and their functions. This compound may be used in research related to DNA and RNA synthesis, replication, and repair.
Medicine
In medicine, purine derivatives have potential therapeutic applications. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” involves its interaction with molecular targets and pathways. The compound may:
Bind to specific enzymes or receptors: Modulating their activity and affecting biochemical pathways.
Inhibit or activate enzymes: Leading to changes in metabolic processes.
Interact with nucleic acids: Affecting DNA or RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative found in DNA and RNA.
Guanine: Another purine derivative found in DNA and RNA.
Thioguanine: A purine analog used in chemotherapy.
Uniqueness
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is unique due to its specific functional groups and structural features
Properties
CAS No. |
88801-85-8 |
|---|---|
Molecular Formula |
C11H15N5O3S |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H15N5O3S/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20) |
InChI Key |
XPULRKNZIDAAQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2NC(=NC3=S)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


